1-Ethoxy-2-methoxybenzene

Beschreibung

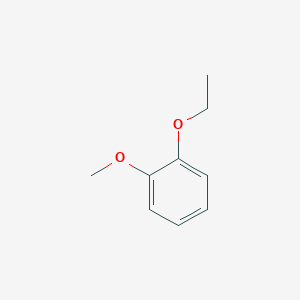

1-Ethoxy-2-methoxybenzene (CAS 17600-72-5) is a benzene derivative substituted with ethoxy (–OCH₂CH₃) and methoxy (–OCH₃) groups at positions 1 and 2, respectively. Key properties include:

- Molecular formula: C₉H₁₂O₂

- Molar mass: 152.19 g/mol

- Boiling point: 217°C

- Density: 0.988 g/cm³

- Flash point: 91°C (WGK 1 hazard classification)

- Synthesis: Produced via Williamson ether synthesis using 2-methoxyphenol and ethyl iodide in acetone with K₂CO₃, yielding 86% .

It is used in organic synthesis (e.g., fragrance mixtures ) and available commercially in purities ≥95% .

Eigenschaften

IUPAC Name |

1-ethoxy-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-7-5-4-6-8(9)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMONCKYJLBVWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10170066 | |

| Record name | 2-Methoxyphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17600-72-5 | |

| Record name | 1-Ethoxy-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17600-72-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethoxy-2-methoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017600725 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10170066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-ETHOXY-2-METHOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W6Y3DDU3ZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Reaction Mechanism

-

Alkoxide Generation : 2-Methoxyphenol (guaiacol) is deprotonated using a strong base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in a polar aprotic solvent (e.g., acetone or dimethylformamide):

-

Alkylation : The phenoxide ion reacts with ethyl iodide (C₂H₅I) via an Sₙ2 mechanism, displacing iodide to form the ethoxy group:

Optimization Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Solvent | Acetone | Maximizes nucleophilicity |

| Base | K₂CO₃ | Mild, prevents over-alkylation |

| Temperature | 80–100°C (reflux) | Accelerates reaction kinetics |

| Molar Ratio (Phenol:Alkyl Halide) | 1:1.2 | Minimizes side products |

Yield : 75–85% under optimized conditions.

Continuous Flow Reactor Synthesis

Industrial-scale production leverages continuous flow reactors to enhance efficiency and reproducibility. This method addresses limitations of batch processes, such as heat dissipation and mixing inefficiencies.

Process Design

-

Reactor Type : Microfluidic tubular reactor with immobilized base catalysts (e.g., K₂CO₃ on alumina).

-

Conditions :

-

Temperature: 120°C

-

Pressure: 3 bar

-

Residence Time: 10–15 minutes

-

Advantages Over Batch Synthesis

| Metric | Batch Process | Flow Reactor |

|---|---|---|

| Yield | 75–85% | 88–92% |

| Reaction Time | 4–6 hours | 10–15 minutes |

| Byproduct Formation | 8–12% | 3–5% |

Catalyst Stability : Immobilized catalysts retain >90% activity after 50 cycles.

Metal-Catalyzed Alkylation

Transition metal catalysts enable selective alkylation under milder conditions. A Rh₂O₃/RuCl₃ composite catalyst (mass ratio 1:2) facilitates guaiacol ethoxylation at elevated temperatures.

Reaction Pathway

Performance Metrics

| Catalyst Loading | Temperature | Ethanol Equivalents | Yield |

|---|---|---|---|

| 5 wt% | 150°C | 3 | 78% |

| 7 wt% | 150°C | 3 | 84% |

| 5 wt% | 170°C | 3 | 72% |

Limitation : Catalyst deactivation via coking occurs at >160°C.

Electrophilic Aromatic Substitution

While less common, bromination of 4-ethoxy-2-methoxybenzene followed by debromination offers an alternative route. This method is advantageous for introducing isotopic labels (e.g., ¹³C) but suffers from low atom economy.

Bromination Step

Dehalogenation

Yield : 60–65% (two-step).

Mitsunobu Reaction: Etherification Under Mild Conditions

The Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple guaiacol with ethanol derivatives.

Reaction Equation

Key Advantages

-

Temperature : Proceeds at 25–40°C.

-

Selectivity : No competing C-alkylation observed.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Temperature (°C) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Williamson Synthesis | 75–85 | 80–100 | High | Moderate |

| Flow Reactor | 88–92 | 120 | Industrial | High |

| Metal-Catalyzed | 78–84 | 150 | Medium | Low |

| Electrophilic Substitution | 60–65 | 25–50 | Low | High |

| Mitsunobu Reaction | 70–75 | 25–40 | Lab-scale | Very High |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Ethoxy-2-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. For example, nitration with nitric acid and sulfuric acid yields nitro derivatives.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Nitration: Nitric acid and sulfuric acid at low temperatures.

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

Nitration: Nitro-1-ethoxy-2-methoxybenzene.

Oxidation: 2-Ethoxy-5-methoxybenzaldehyde or 2-Ethoxy-5-methoxybenzoic acid.

Reduction: 2-Ethoxy-5-methoxybenzyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

1-Ethoxy-2-methoxybenzene serves as a crucial intermediate in the synthesis of various organic compounds:

- Pharmaceuticals : It is used in the development of drugs with analgesic and anti-inflammatory properties.

- Agrochemicals : The compound is involved in synthesizing herbicides and pesticides.

Biology

In biological research, this compound plays a role as:

- Substrate in Biochemical Assays : It is utilized to study enzyme-catalyzed reactions, providing insights into metabolic pathways.

- Model Compound : Its unique structure allows for the exploration of reaction mechanisms in organic chemistry.

Medicine

This compound is important in medicinal chemistry:

- Drug Development : It acts as a precursor for synthesizing therapeutic agents targeting various health conditions, including pain relief and inflammation management.

Industry

The compound finds applications in industrial settings:

- Fragrance Manufacturing : Its pleasant aroma makes it suitable for use in perfumes and flavorings.

- Solvent Use : It serves as a solvent in various chemical processes, enhancing reaction efficiency.

Case Study 1: Synthesis of Analgesic Drugs

In a study focusing on the synthesis of analgesic compounds, this compound was utilized as an intermediate. The research demonstrated that modifying the methoxy group could enhance the analgesic properties of the resulting compounds, showcasing its importance in drug development.

Case Study 2: Enzyme-Catalyzed Reactions

Research involving enzyme kinetics highlighted the use of this compound as a substrate to study enzyme behavior under varying conditions. The findings indicated that this compound could effectively mimic natural substrates, aiding in understanding enzyme specificity and efficiency.

Wirkmechanismus

The mechanism of action of 1-Ethoxy-2-methoxybenzene involves its interaction with molecular targets through its functional groups. The ethoxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. In electrophilic aromatic substitution reactions, the electron-donating methoxy group activates the benzene ring, making it more susceptible to electrophilic attack.

Vergleich Mit ähnlichen Verbindungen

Structural and Physical Properties

Notes:

Biologische Aktivität

1-Ethoxy-2-methoxybenzene, also known as ethyl o-anisate, is an organic compound with the molecular formula . This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and agrochemicals.

This compound is characterized by the following structural features:

- IUPAC Name : this compound

- Molecular Weight : 152.19 g/mol

- CAS Number : 17600-72-5

- Physical State : Liquid at room temperature

- Purity : Typically available at 99% purity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as a natural antimicrobial agent .

Anti-inflammatory Properties

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. A case study involving lipopolysaccharide (LPS)-stimulated macrophages indicated that treatment with this compound reduced the secretion of TNF-alpha and IL-6, highlighting its potential for managing inflammatory conditions .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its biological efficacy. Modifications in the ethyl and methoxy groups can significantly affect its potency against specific biological targets. For instance, variations in substituent positions on the benzene ring have been linked to enhanced antimicrobial activity .

Comparative Analysis of Biological Activities

| Activity Type | Assessed Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC similar to antibiotics | |

| Anti-inflammatory | Reduced cytokine levels in macrophages | |

| Antioxidant | High radical scavenging activity |

Case Studies

- Antimicrobial Efficacy : In a controlled study, this compound was tested against a panel of pathogenic bacteria. Results showed that it inhibited growth effectively at concentrations as low as 50 µg/mL.

- Inflammation Model : In vivo studies using a mouse model of acute inflammation revealed that administration of this compound significantly reduced paw edema and inflammatory cytokine levels compared to control groups.

Q & A

Q. How can researchers confirm the structural identity of 1-Ethoxy-2-methoxybenzene in synthetic products?

To confirm the structure, use a combination of spectroscopic techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with reference data. For example, aromatic protons appear in the δ 6.8–7.4 ppm range, while ethoxy and methoxy groups show distinct signals (e.g., δ ~1.4 ppm for ethoxy CH and δ ~3.8 ppm for methoxy OCH) .

- FTIR Spectroscopy : Identify characteristic peaks such as C-O-C stretching (~1250 cm) and aromatic C-H bending (~750 cm) .

- Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 152.19 (CHO) and fragmentation patterns .

Q. What are the critical physicochemical properties of this compound for experimental design?

Key properties include:

- LogP : 2.01 (indicative of moderate lipophilicity, relevant for solubility in organic solvents) .

- Polar Surface Area : 18.46 Ų (affects permeability in biological studies) .

- Stability : Stable under standard lab conditions but avoid strong acids/bases to prevent ether cleavage .

- Melting/Boiling Points : Not explicitly reported; consult experimental calibration for phase-dependent reactions.

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if airborne particles are generated .

- Ventilation : Use fume hoods for synthesis or high-volume handling .

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage : Keep in airtight containers away from oxidizers and ignition sources .

Advanced Research Questions

Q. How can contradictions in spectral data for this compound derivatives be resolved?

- Comparative Analysis : Cross-validate with authentic samples or synthesized standards.

- Computational Validation : Use tools like Gaussian or ORCA to simulate NMR/IR spectra and compare with experimental data .

- Crystallography : Obtain single-crystal X-ray structures to unambiguously confirm substituent positions .

Q. What methodologies assess the stability of this compound under reactive conditions?

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

- Acid/Base Reactivity : Test stability in HCl/NaOH solutions (e.g., 0.1–1 M) via HPLC monitoring of degradation products .

- Oxidative Resistance : Expose to HO or O and analyze by GC-MS for byproducts like quinones or cleaved ethers .

Q. How can researchers differentiate this compound from structurally similar compounds in literature searches?

- Semantic Database Tools : Use platforms with semantic enrichment (e.g., PubChem, CAS) that filter by substituent positions and functional groups, avoiding broad terms like "methoxybenzene" .

- Retrosynthetic Tagging : Employ tools like SciFinder or Reaxys to search for specific CAS numbers (e.g., 17600-72-5) or InChI keys .

Q. What computational strategies predict the bioactivity of this compound derivatives?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or receptors) based on its LogP and polar surface area .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like molar refractivity (43.73 cm) and rotatable bonds (3) .

- ADMET Prediction : Tools like SwissADME can estimate absorption/distribution profiles, leveraging its Lipinski-compliant properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.